molecular formula C12H12N2O5 B6604315 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid CAS No. 2633725-74-1

4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid

Cat. No. B6604315
CAS RN: 2633725-74-1
M. Wt: 264.23 g/mol
InChI Key: FNGQUEJTNWYQEF-UHFFFAOYSA-N
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Description

DDBMA is an organic compound with the chemical formula C12H11NO6. It belongs to the family of benzoic acid derivatives and features an unusual diazepanone ring fused to a benzoic acid moiety.


Synthesis Analysis

The synthesis of DDBMA was first described in 2010 by Liu et al. through a one-pot, four-component reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde. The yield of this reaction is around 50%.


Chemical Reactions Analysis

While specific chemical reactions involving DDBMA are not mentioned in the search results, the compound’s synthesis involves a four-component reaction that proceeds under reflux conditions in ethanol.


Physical And Chemical Properties Analysis

DDBMA is a yellowish solid that is slightly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform. Its melting point is 260-265°C. DDBMA has a molecular weight of 261.22 g/mol, and its 1H and 13C nuclear magnetic resonance (NMR) spectra exhibit distinctive peaks that allow its identification and characterization.

Safety and Hazards

The safety information available indicates that DDBMA may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-9-6-7(11(16)17)2-3-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGQUEJTNWYQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid

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